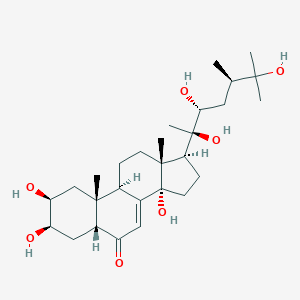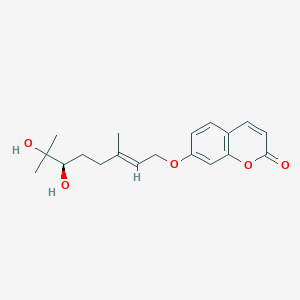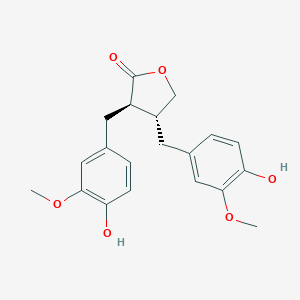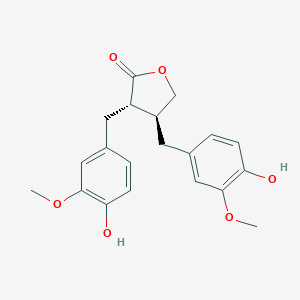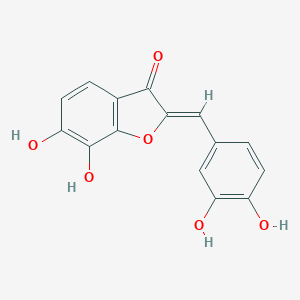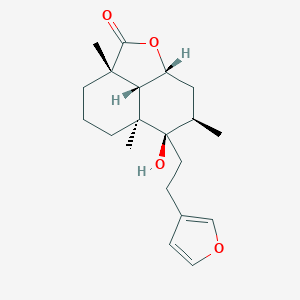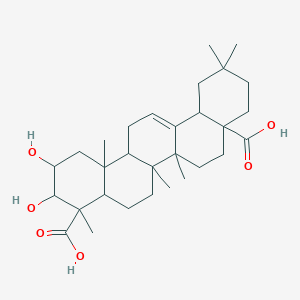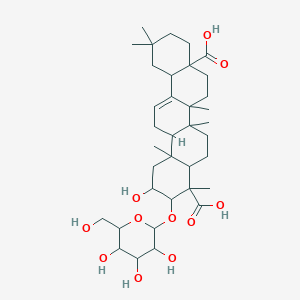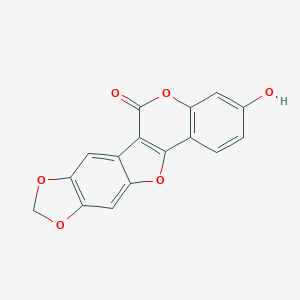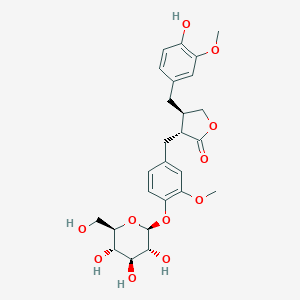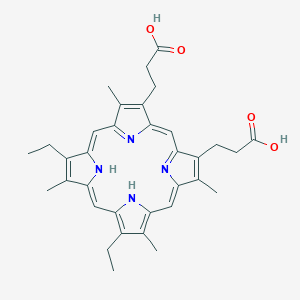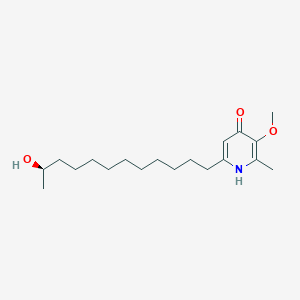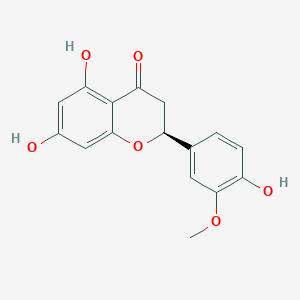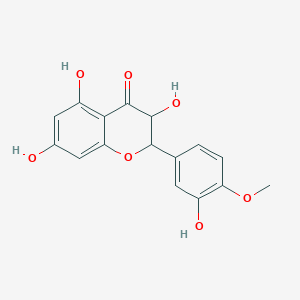
Tamarixetin
Übersicht
Beschreibung
Tamarixetin is an O-methylated flavonol, a naturally occurring flavonoid. It has been isolated from Tamarix ramosissima . It is a natural flavonoid derivative of quercetin, with anti-oxidative and anti-inflammatory effects .
Molecular Structure Analysis
Tamarixetin has the molecular formula C16H12O7 . Its average mass is 316.262 Da and its monoisotopic mass is 316.058289 Da .Physical And Chemical Properties Analysis
Tamarixetin has a molecular weight of 316.26 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Tamarixetin has been identified as a promising compound in the fight against cancer. It exhibits anti-tumor mechanisms by targeting multiple proteins involved in neoplastic signaling. In breast cancer, for instance, Tamarixetin has been shown to inhibit cell proliferation, induce reactive oxygen species (ROS), and reduce mitochondrial membrane potential, leading to cell death . It also causes cell cycle arrest at the G2/M phase and hinders the migration and invasion of breast cancer cells .
Antioxidant Activity
As a natural flavonoid derivative of Quercetin, Tamarixetin possesses significant antioxidant properties . It helps in scavenging free radicals, thereby protecting cells from oxidative stress-related damage, which is a common factor in various chronic diseases .
Anti-Inflammatory Effects
Tamarixetin has demonstrated anti-inflammatory effects in scientific studies. These properties make it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory disorders .
Antidiabetic Potential
The compound has shown potential in diabetes management . It can inhibit α-glycosidase activity, suppress human islet amyloid polypeptide, regulate blood glucose levels, and modulate autophagy or inflammation, which are crucial in diabetes treatment .
Antimicrobial Activity
Tamarixetin also exhibits antibacterial and antifungal activities . This makes it a valuable compound for developing new antimicrobial agents that could be used to treat various infections .
Cardiovascular Health
There is evidence to suggest that Tamarixetin can have positive effects on cardiovascular health . Its pharmacological effects include improving heart function and potentially reducing the risk of heart diseases .
Antiviral Properties
Lastly, Tamarixetin’s antiviral properties make it a compound of interest in the research for treatments against viral infections. Its ability to interfere with viral replication could be key in developing antiviral medications .
Wirkmechanismus
Target of Action
Tamarixetin, a flavonoid derived from Quercetin, targets multiple proteins. In silico analysis using reverse docking and PPI analysis indicated that out of 35 proteins targeted by Tamarixetin, the top 3 hub genes, namely, AKT1, ESR1 and HSP90AA1, were upregulated in breast tumor tissues . These genes play significant roles in cancer progression and patient survival .
Mode of Action
Tamarixetin interacts with its targets, leading to various changes at the molecular level. For instance, it has been shown to inhibit the phosphorylation of ERKs and AKT in both PLC/PRF/5 and HepG2 cells . This interaction disrupts the normal functioning of these proteins, thereby inhibiting the progression of diseases such as cancer .
Biochemical Pathways
Tamarixetin affects several biochemical pathways. The KEGG pathway analysis showed enrichment of target proteins of Tamarixetin in 33 pathways which are mainly involved in neoplastic signaling . For example, it has been shown to regulate the Nrf-2/Keap-1 pathway, thereby mitigating liver toxicity caused by polystyrene microplastics .
Pharmacokinetics
Research shows that tamarixetin is safe to use because it has little self-toxicity . More research is needed to fully understand the ADME properties of Tamarixetin and their impact on its bioavailability.
Result of Action
Tamarixetin has been shown to have significant molecular and cellular effects. In vitro cell-based studies demonstrated that Tamarixetin could inhibit cell proliferation, induce ROS and reduce mitochondrial membrane potential, leading to cell death . Tamarixetin induced cell cycle arrest at G2/M phase and inhibited the migration as well as the invasion of breast cancer cells .
Action Environment
The action of Tamarixetin can be influenced by various environmental factors. For instance, Tamarixetin is derived from Tamarix plants, which are long-lived plants that can withstand extreme abiotic stresses, such as high temperatures, salt, and dryness . These environmental conditions could potentially influence the biosynthesis and stability of Tamarixetin.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLMIPQZHHQWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209056 | |
| Record name | Tamarixetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tamarixetin | |
CAS RN |
603-61-2 | |
| Record name | Tamarixetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamarixetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamarixetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMARIXETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WRA8Z8M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



